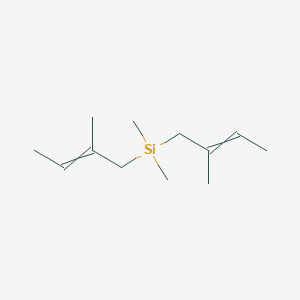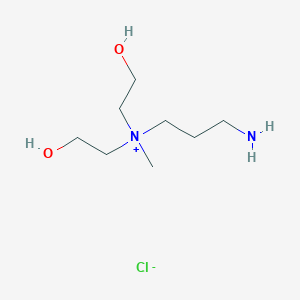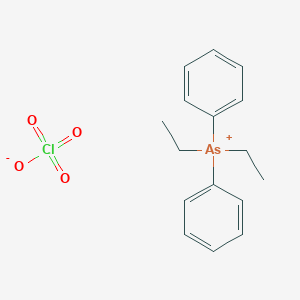
Diethyl(diphenyl)arsanium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(diphenyl)arsanium perchlorate is an organoarsenic compound with the molecular formula C_14H_16AsClO_4. It is known for its unique chemical properties and potential applications in various fields of scientific research. This compound is characterized by the presence of an arsonium ion, which is a positively charged arsenic atom bonded to organic groups, and a perchlorate ion, which is a negatively charged ion containing chlorine and oxygen.
Métodos De Preparación
The synthesis of diethyl(diphenyl)arsanium perchlorate typically involves the reaction of diethyl(diphenyl)arsine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{(C}_2\text{H}_5)_2\text{As(C}_6\text{H}_5)_2 + \text{HClO}_4 \rightarrow \text{(C}_2\text{H}_5)_2\text{As(C}_6\text{H}_5)_2\text{ClO}_4 ]
In industrial settings, the production of this compound may involve more advanced techniques and equipment to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the best results.
Análisis De Reacciones Químicas
Diethyl(diphenyl)arsanium perchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2). The major products formed from these reactions are typically arsenic oxides and other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4). The products of these reactions are usually the corresponding reduced arsenic compounds.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as halides or amines, leading to the formation of new organoarsenic compounds.
Aplicaciones Científicas De Investigación
Diethyl(diphenyl)arsanium perchlorate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of diethyl(diphenyl)arsanium perchlorate involves its interaction with molecular targets and pathways within cells. The arsonium ion can interact with cellular components, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can affect enzyme activity, gene expression, and other cellular processes.
Comparación Con Compuestos Similares
Diethyl(diphenyl)arsanium perchlorate can be compared with other organoarsenic compounds, such as triphenylarsine and dimethylarsinic acid. These compounds share some similarities in their chemical structure and reactivity but also have unique properties that make them suitable for different applications. For example, triphenylarsine is commonly used as a ligand in coordination chemistry, while dimethylarsinic acid is studied for its potential toxicological effects.
Similar compounds include:
- Triphenylarsine
- Dimethylarsinic acid
- Arsenic trioxide
Each of these compounds has distinct properties and applications, highlighting the versatility and uniqueness of this compound in scientific research.
Propiedades
Número CAS |
62858-43-9 |
|---|---|
Fórmula molecular |
C16H20AsClO4 |
Peso molecular |
386.70 g/mol |
Nombre IUPAC |
diethyl(diphenyl)arsanium;perchlorate |
InChI |
InChI=1S/C16H20As.ClHO4/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16;2-1(3,4)5/h5-14H,3-4H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
ZCZIRFQNPPUXOZ-UHFFFAOYSA-M |
SMILES canónico |
CC[As+](CC)(C1=CC=CC=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


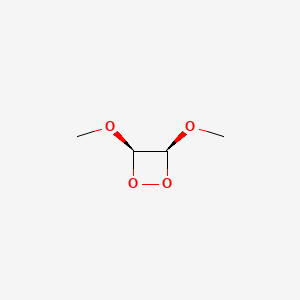
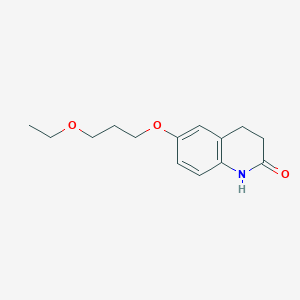

![2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine](/img/structure/B14508751.png)



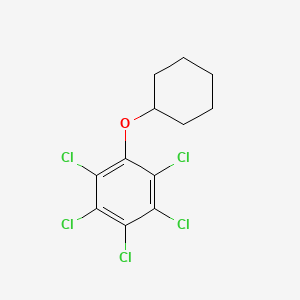
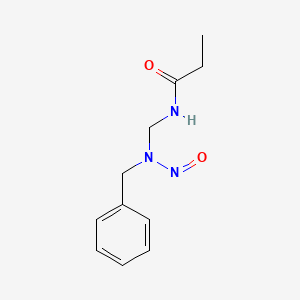
![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)
